6-O-(tert-Butyldimethylsilyl)-D-galactal

説明

6-O-(tert-Butyldimethylsilyl)-D-galactal is an important building block for both solution- and solid-phase synthesis of oligosaccharides . It is a vital compound used in biomedicine for its potential in treating certain diseases . This product can be utilized in the synthesis of pharmaceutical intermediates for developing drugs intended for combating various ailments, such as cancer, diabetes, or neurological disorders .

Synthesis Analysis

Per(6-O-tert-butyldimethylsilyl)-α-, β- and γ-cyclodextrin derivatives are well-known as synthetic intermediates that enable the selective mono-, partial, or perfunctionalization of the secondary face of the macrocycles . Silylation of the primary rim is readily achieved by treatment with tert-butyldimethylsilyl chloride in the presence of pyridine . The reaction typically results in a mixture containing both under- and oversilylated byproducts that are difficult to remove .Molecular Structure Analysis

The 6-O-tert-butyldimethylsilyl bulky groups prevent the cavity from including guest molecules from the direction of “primary hydroxyl rim” . Moreover, the tert-butyldimethylsilyl group has a flip-flop character. It also has a self-included arrangement .Chemical Reactions Analysis

Per(6-O-tert-butyldimethylsilyl)-α-, β- and γ-cyclodextrin derivatives are well-known as synthetic intermediates that enable the selective mono-, partial, or perfunctionalization of the secondary face of the macrocycles .Physical And Chemical Properties Analysis

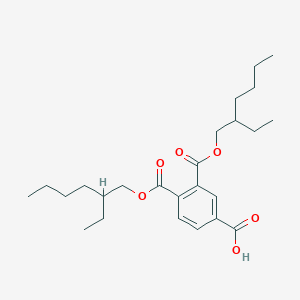

The empirical formula of 6-O-(tert-Butyldimethylsilyl)-D-galactal is C12H24O4Si . It has a molecular weight of 260.40 . The optical activity is [α]20/D +90°, c = 1 in chloroform . The refractive index is n20/D 1.485 (lit.) and the density is 1.06 g/mL at 25 °C (lit.) .科学的研究の応用

Nanomedicine

6-O-(tert-Butyldimethylsilyl)-D-galactal is utilized in the synthesis of cyclodextrin derivatives, which are crucial for constructing nanodevices . These devices include biomolecular sensors and gene/drug delivery systems . The compound’s derivatives enhance the solubility and complexation abilities of cyclodextrins, making them suitable for delivering therapeutic agents at the nanoscale.

Pharmacy

In the pharmaceutical industry, the compound’s derivatives are used to improve drug formulations . By modifying cyclodextrins, it is possible to increase the water solubility of drugs, which can lead to more effective and targeted drug delivery systems.

Food Technology

The food industry benefits from the use of 6-O-(tert-Butyldimethylsilyl)-D-galactal in the extraction and purification processes . Its derivatives can selectively trap hydrophobic organic molecules, aiding in the removal of unwanted substances from food products.

Environmental Applications

Environmental technology utilizes this compound for the purification and extraction of pollutants . The ability of its derivatives to form inclusion complexes is particularly valuable in removing harmful organic compounds from water sources.

Gene/Drug Delivery Systems

6-O-(tert-Butyldimethylsilyl)-D-galactal plays a significant role in the development of gene and drug delivery systems . Its derivatives can be attached to various functional groups, enabling the construction of delivery vehicles that can carry genetic material or drugs to specific cells or tissues.

Biomolecular Sensors

In the field of biosensing, the compound’s derivatives are used to create sensors that can detect biological molecules . These sensors have applications in medical diagnostics and environmental monitoring, where they can provide rapid and sensitive detection of specific biomolecules.

Nanomaterials

The compound is instrumental in the synthesis of nanomaterials . Its derivatives can be attached to surfaces like electrodes and nanoparticles, which are then used in various nanotechnological applications, including catalysis and the development of new materials with unique properties.

Chiral Selectivity in Analytical Chemistry

Finally, 6-O-(tert-Butyldimethylsilyl)-D-galactal is used in analytical chemistry for chiral separation processes . Its derivatives can act as chiral selectors, which are essential for the enantiorecognition of different compounds, a critical step in the production of enantiomerically pure substances.

作用機序

Target of Action

The primary target of 6-O-(tert-Butyldimethylsilyl)-D-galactal is the secondary face of macrocycles . These macrocycles, such as α-, β-, and γ-cyclodextrin, are cyclic structures composed of glucose moieties that define a relatively hydrophobic inner cavity rimmed by two hydrophilic faces . The compound acts as a synthetic intermediate that enables the selective mono-, partial, or perfunctionalization of the secondary face of these macrocycles .

Mode of Action

The compound interacts with its targets through a process known as silylation . This is readily achieved by treatment with tert-butyldimethylsilyl chloride in the presence of pyridine . The reaction typically results in a mixture containing both under- and oversilylated byproducts . To address this, a controlled excess of silylating agent is added to avoid the presence of undersilylated species, followed by the removal of oversilylated species by column chromatography elution .

Biochemical Pathways

The compound affects the functionalization pathway of macrocycles . By acting as a synthetic intermediate, it enables the selective functionalization of the secondary face of the macrocycles . This functionalization can enhance the complexation abilities of the macrocycles, increase their solubility in water, and attach functional groups to achieve new properties .

Result of Action

The result of the compound’s action is the production of functionalized macrocycles . These functionalized macrocycles have enhanced complexation abilities, increased water solubility, and new properties due to the attached functional groups . They can be used in various applications, including the construction of nanodevices, such as biomolecular sensors and gene/drug delivery systems .

Action Environment

The action of 6-O-(tert-Butyldimethylsilyl)-D-galactal is influenced by the presence of pyridine and a co-solvent, which facilitate the silylation process . The reaction environment, including the temperature and solvent mixtures used in column chromatography, also plays a crucial role in the compound’s action and the yield of the functionalized product .

将来の方向性

Per(6-O-tert-butyldimethylsilyl)-α-, β- and γ-cyclodextrin derivatives are well-known as synthetic intermediates that enable the selective mono-, partial, or perfunctionalization of the secondary face of the macrocycles . They have attracted a great deal of attention due to their ability to selectively include relatively hydrophobic organic molecules of suitable geometry and size in aqueous solutions . They are particularly well-suited as building blocks for the construction of nanodevices, such as biomolecular sensors and gene/drug delivery systems .

特性

IUPAC Name |

(2R,3R,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3/t9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSBQWOHQIVUQQ-GMTAPVOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517281 | |

| Record name | 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-(tert-Butyldimethylsilyl)-D-galactal | |

CAS RN |

124751-19-5 | |

| Record name | 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)

![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)